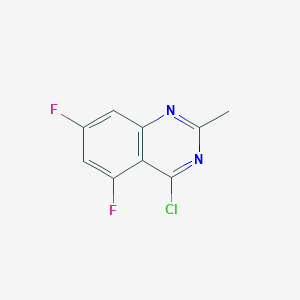

![molecular formula C12H12ClN5 B1473347 {[1-(1-naphthyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride CAS No. 1426290-80-3](/img/structure/B1473347.png)

{[1-(1-naphthyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

Übersicht

Beschreibung

“{[1-(1-naphthyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride” is an organic compound. It’s a derivative of methylamine, which is a colorless gas and a derivative of ammonia . This compound has been used as a reagent for the determination of isocyanates in air by UV or fluorescence detection . It has also been used in the preparation of a key intermediate required for the synthesis of terbinafine .

Synthesis Analysis

The synthesis of “this compound” involves several steps. The compound is derived from methylamine, which is an organic compound with a formula of CH3NH2 . Methylamine is used as a building block for the synthesis of numerous other commercially available compounds . The synthesis of “this compound” also involves the use of 1-naphthylmethylamine , which increases the induced circular dichroism (ICD) magnitude exhibited by Poly [(4-carboxyphenyl)acetylene] .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It includes a naphthyl group, a tetrazol group, and a methylamine group . The compound is a derivative of methylamine, which is a colorless gas and a derivative of ammonia . Methylamine has a chemical formula of CH3NH2 and a molar mass of 31.058 g·mol −1 .Chemical Reactions Analysis

“this compound” is involved in several chemical reactions. For instance, it has been used as a reagent for the determination of isocyanates in air by UV or fluorescence detection . It has also been used in the preparation of a key intermediate required for the synthesis of terbinafine .Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Organic Chemistry

Novel Synthesis Approaches : A study by Rao et al. (2014) developed a method for preparing 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles from p-aminobenzonitrile, which are highly substituted tetrazole derivatives with potential biological activity. This synthesis process includes protection, tetrazole formation, hydrolysis, chlorination, and amination steps, highlighting the versatility of tetrazole compounds in chemical synthesis (K. Rao, Boina Gopal Rao, & B. Prasanna, 2014).

Catalysis in Organic Reactions : Zafar et al. (2018) described the synthesis of new N-(1-methylpyridin-4(1H)-ylidene)amine ligands and their application in palladium-catalyzed Heck coupling reactions. These findings indicate the potential of naphthyl and tetrazole derivatives in catalyzing important carbon-carbon bond-forming reactions, enhancing the efficiency of synthetic processes in organic chemistry (M. Zafar et al., 2018).

Advanced Materials and Applications

- Energetic Materials : Srinivas et al. (2014) focused on the synthesis of nitrogen-rich compounds including imidazole, 1,2,4-triazole, and tetrazole-based molecules for potential use in gas generators. This study underscores the importance of nitrogen-rich heterocycles, like those related to tetrazole derivatives, in developing materials with high energy content for specialized applications (D. Srinivas, V. Ghule, & K. Muralidharan, 2014).

Biochemical Research and Pharmacology

- Synthesis of Biologically Active Compounds : Research by Díaz et al. (2012) on the synthesis of σ(1) receptor antagonists showcases the therapeutic potential of naphthyl-containing compounds. The study developed a new series of 1-arylpyrazoles as potent σ(1) receptor antagonists, indicating the relevance of such structural frameworks in medicinal chemistry for treating conditions like neurogenic pain (J. Díaz et al., 2012).

Polymer Science

- Synthesis of Fluorinated Polyamides : Shockravi et al. (2011) synthesized novel fluorinated poly(ether amide)s from a diamine monomer containing naphthyl and trifluoromethyl groups. These polymers exhibited outstanding solubility, high thermal stability, and low refractive indices, highlighting the potential of naphthyl-based compounds in the development of advanced polymeric materials (A. Shockravi, A. Javadi, & E. Abouzari‐Lotf, 2011).

Eigenschaften

IUPAC Name |

(1-naphthalen-1-yltetrazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5.ClH/c13-8-12-14-15-16-17(12)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7H,8,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKKTHVTCFMXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[4-(piperidin-1-ylmethyl)-1H-pyrazol-1-yl]ethyl}amine](/img/structure/B1473268.png)

![(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;dichloroniopalladium;palladium](/img/structure/B1473279.png)

![[1-Methyl-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethyl]amine](/img/structure/B1473282.png)

![4-[(4-Methoxyphenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1473283.png)

![Methyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide](/img/structure/B1473284.png)